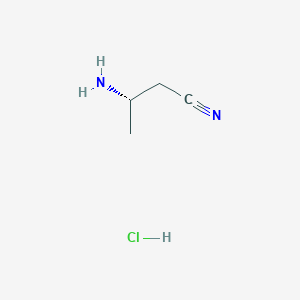
Acide 2-(pyridin-2-yl)cyclopropane-1-carboxylique chlorhydrate
Vue d'ensemble
Description
“2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H10ClNO2 . It has been used in the study of the proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1), which is consistently upregulated across multiple cancer types .
Synthesis Analysis
The synthesis of this compound has been described in a structure-first approach to the discovery of PYCR1 inhibitors . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of this compound has been determined using X-ray diffraction . The InChI code for this compound is 1S/C9H9NO2.ClH/c11-9(12)7-5-6(7)8-3-1-2-4-10-8;/h1-4,6-7H,5H2,(H,11,12);1H/t6-,7-;/m1./s1 .Physical and Chemical Properties Analysis
The physical form of this compound is a white solid . It has a molecular weight of 199.64 . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Développement de médicaments antifibrotiques
Ce composé a été utilisé dans la synthèse de nouveaux dérivés de pyrimidine qui présentent des activités antifibrotiques significatives. Ces dérivés se sont avérés prometteurs pour inhiber l'expression du collagène et de l'hydroxyproline dans les milieux de culture cellulaire, indiquant un potentiel en tant que nouveaux médicaments antifibrotiques .
Recherche sur le cancer
La structure de PYCR1, une enzyme de biosynthèse de la proline surexprimée dans de multiples types de cancer, a été étudiée en complexe avec l'acide 2-(pyridin-2-yl)cyclopropane-1-carboxylique chlorhydrate. Cette recherche aide à comprendre le recâblage métabolique des cellules cancéreuses et contribue à la découverte de nouveaux traitements contre le cancer .
Chimie médicinale
En chimie médicinale, ce composé fait partie de la construction de bibliothèques de composés hétérocycliques ayant des activités biologiques potentielles. Il sert de structure de base pour le développement de composés ayant des activités pharmaceutiques diverses .
Inhibition enzymatique
Le composé a été utilisé dans la découverte de médicaments basée sur les fragments comme inhibiteur de PYCR1. Cette approche a conduit à l'identification de nouveaux inhibiteurs qui bloquent à la fois la poche du substrat et le site de liaison du NAD(P)H, fournissant une base pour l'optimisation fragment-à-leader .
Synthèse de composés hétérocycliques
Il est utilisé dans la conception de structures privilégiées au sein de bibliothèques de composés hétérocycliques. Ces structures sont cruciales pour le développement de composés ayant une large gamme d'activités pharmacologiques .
Études d'activité pharmacologique
Des dérivés de ce composé ont été rapportés comme présentant des propriétés antimicrobiennes, antivirales, antitumorales et antifibrotiques. Cela en fait un composé précieux pour la recherche pharmacologique et la conception de médicaments .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , suggesting that this compound may have a similar target.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that this compound may interact with its target enzyme to inhibit its activity .
Biochemical Pathways
If this compound indeed inhibits collagen prolyl-4-hydroxylase as suggested by the activity of similar compounds , it would affect the biosynthesis of collagen, a key structural protein in the body.
Result of Action
If this compound indeed inhibits collagen prolyl-4-hydroxylase as suggested by the activity of similar compounds , it could potentially affect the structure and function of tissues that rely on collagen.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with collagen, potentially suppressing its production in vitro . The nature of these interactions often involves binding to specific sites on the target biomolecules, leading to changes in their activity or function.
Cellular Effects
The effects of 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the content of hydroxyproline, a major component of collagen, in certain cell types . This indicates its potential role in modulating extracellular matrix composition and cellular responses to environmental stimuli.
Molecular Mechanism
At the molecular level, 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The compound’s unique structure allows it to fit into specific binding sites on target proteins, thereby modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard storage conditions (2-8°C) and retains its activity over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating collagen production. At higher doses, it may cause toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which are mediated by specific enzymes .
Transport and Distribution
Within cells and tissues, 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-pyridin-2-ylcyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-6(7)8-3-1-2-4-10-8;/h1-4,6-7H,5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYELLFNQWWRNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


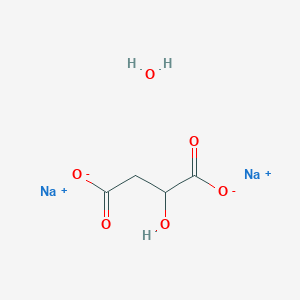
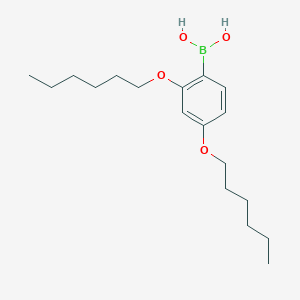
![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)
![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)
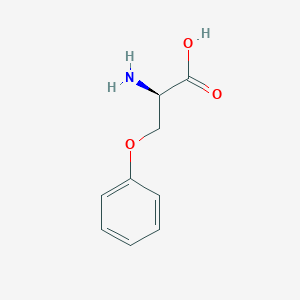



![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)
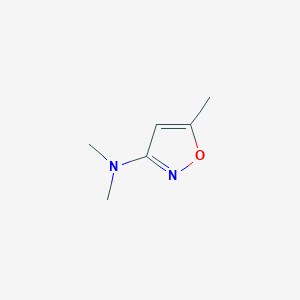
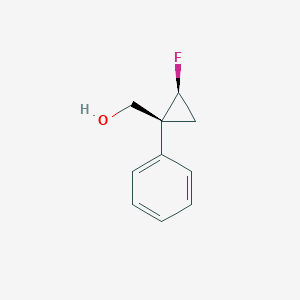
![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)
